molecular formula C11H11NO3 B12822416 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid

4-Methoxy-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B12822416
M. Wt: 205.21 g/mol
InChI Key: NPYHHDYPWSARCR-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Industrial production methods may involve similar oxidation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methoxy-1-methyl-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

4-Methoxy-1-methyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Methoxy-1-methyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-methoxy-1-methylindole-3-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-12-6-7(11(13)14)10-8(12)4-3-5-9(10)15-2/h3-6H,1-2H3,(H,13,14)

InChI Key

NPYHHDYPWSARCR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC=C2OC)C(=O)O

Origin of Product

United States

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